molecular formula C14H14N2O2 B11945483 2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl- CAS No. 73468-83-4

2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-

Cat. No.: B11945483
CAS No.: 73468-83-4
M. Wt: 242.27 g/mol
InChI Key: BEOASCUMYZJVAY-CXUHLZMHSA-N
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Description

2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group, a pyridyl group, and a cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL typically involves the condensation of 2-methoxyphenol (o-cresol) with 3-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying enzyme mechanisms or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The methoxy and pyridyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-ALPHA-(2-PYRIDYLIMINO)-O-CRESOL: Lacks the methyl group on the pyridyl ring.

    2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-PHENOL: Lacks the cresol moiety.

Uniqueness

2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is unique due to the presence of both the methoxy and cresol groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

73468-83-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-6-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C14H14N2O2/c1-10-5-4-8-15-14(10)16-9-11-6-3-7-12(18-2)13(11)17/h3-9,17H,1-2H3/b16-9+

InChI Key

BEOASCUMYZJVAY-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CC1=C(N=CC=C1)N=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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